6-(1,3-Benzodioxol-5-yl)-3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(1,3-Benzodioxol-5-yl)-3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains a triazole and thiadiazole ring system, as well as a benzodioxole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Benzodioxol-5-yl)-3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps. One common method includes the reaction of 1,3-benzodioxole with cyclohexyl isothiocyanate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazolo[3,4-b][1,3,4]thiadiazole ring system.
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including refluxing, purification by recrystallization, and chromatographic methods to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Benzodioxol-5-yl)-3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly histone deacetylases (HDACs), which play a role in gene expression.
Medicine: Studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 6-(1,3-Benzodioxol-5-yl)-3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and the development of cancer. This compound also induces apoptosis, or programmed cell death, in cancer cells by increasing the levels of reactive oxygen species (ROS) and altering gene expression.
Comparison with Similar Compounds
Similar Compounds
6-(1,3-Benzodioxol-5-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Similar structure but with a methyl group instead of a cyclohexyl group.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share the triazolo[3,4-b][1,3,4]thiadiazole core but differ in their substituents and biological activities.
Uniqueness
6-(1,3-Benzodioxol-5-yl)-3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of a benzodioxole moiety with a cyclohexyl group, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H16N4O2S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-3-cyclohexyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H16N4O2S/c1-2-4-10(5-3-1)14-17-18-16-20(14)19-15(23-16)11-6-7-12-13(8-11)22-9-21-12/h6-8,10H,1-5,9H2 |
InChI Key |
KPWDULDBVZWQKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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